molecular formula C18H17N3O3S B2804324 N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2-phenylethene-1-sulfonamide CAS No. 1089534-95-1

N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2-phenylethene-1-sulfonamide

Cat. No.: B2804324
CAS No.: 1089534-95-1
M. Wt: 355.41
InChI Key: RZMVMIMWOAZGEU-UHFFFAOYSA-N
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Description

N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2-phenylethene-1-sulfonamide is a synthetic small molecule characterized by a quinazolinone core linked to a methyl group and a sulfonamide moiety via a phenylethene spacer. The quinazolinone scaffold is a pharmacologically privileged structure known for its role in kinase inhibition and DNA repair modulation . Structural studies of analogous compounds suggest that the quinazolinone core interacts with enzymes like Tankyrase-1 through π-π stacking and hydrogen bonding .

Properties

IUPAC Name

N-methyl-N-[(4-oxo-3H-quinazolin-2-yl)methyl]-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3S/c1-21(25(23,24)12-11-14-7-3-2-4-8-14)13-17-19-16-10-6-5-9-15(16)18(22)20-17/h2-12H,13H2,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZMVMIMWOAZGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NC2=CC=CC=C2C(=O)N1)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2-phenylethene-1-sulfonamide, with the CAS number 1089534-95-1, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H17N3O3SC_{18}H_{17}N_{3}O_{3}S with a molecular weight of 355.4 g/mol. The compound features a quinazoline moiety that is known for its diverse pharmacological properties, particularly in anti-inflammatory and anticancer activities.

This compound has been studied for its inhibitory effects on cyclooxygenase enzymes (COX), particularly COX-2. The inhibition of COX enzymes is crucial as they play a significant role in the inflammatory process and are targets for non-steroidal anti-inflammatory drugs (NSAIDs).

Table 1: Summary of Biological Activities

Activity TypeMechanismReference
COX InhibitionCompetitive inhibition
Anticancer ActivityInduction of apoptosis in cancer cells
Anti-inflammatoryReduction of prostaglandin synthesis

Research Findings

Several studies have investigated the biological activity of this compound:

  • COX Inhibition : A study reported that derivatives of quinazoline compounds exhibited significant COX-2 inhibitory activity. For instance, one derivative showed a maximum COX-2 inhibition of 47.1% at a concentration of 20 μM, indicating that modifications to the quinazoline structure can enhance its efficacy against inflammatory pathways .
  • Anticancer Properties : Research has highlighted that compounds similar to this compound demonstrate promising anticancer properties by inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .
  • In Vitro Studies : In vitro studies have shown that this compound can significantly reduce the viability of cancer cells while exhibiting low toxicity to normal cells. This selective action is crucial for developing effective cancer therapies .

Case Study 1: Evaluation of Anticancer Activity

In a controlled study, this compound was evaluated for its anticancer effects on human breast cancer cell lines. The results indicated that the compound inhibited cell growth and induced apoptosis through the activation of caspase pathways.

Case Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory effects of this compound in animal models. The administration of N-methyl-N-[...]-sulfonamide resulted in a marked reduction in inflammatory markers and improved clinical scores in models of acute inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Biological Target
N-methyl-N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-2-phenylethene-1-sulfonamide (Target) Not reported Not reported Quinazolinone, sulfonamide, phenylethene Hypothesized kinase targets
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide 589.1 175–178 Chromenone, pyrazolopyrimidine, dual fluorine Undisclosed (patent example)
N-[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]-3-phenyl-N-(thiophen-2-ylmethyl)propanamide Not reported Not reported Quinazolinone, propanamide, thiophenmethyl Tankyrase-1

Physicochemical and Pharmacokinetic Properties

  • Sulfonamide vs. Amide Moieties : The target compound’s sulfonamide group likely improves acidity (pKa ~10–11) compared to the propanamide analog (pKa ~15–17), enhancing hydrogen-bonding capacity with polar residues in enzymatic active sites. Sulfonamides also exhibit greater metabolic stability than amides due to resistance to hydrolysis .
  • Fluorine Substitution: The fluorinated chromenone derivative in has a higher molecular weight (589.1 vs. ~450–500 estimated for the target) and reduced solubility, but fluorine atoms may enhance membrane permeability and oxidative stability .
  • In contrast, the thiophenmethyl group in the propanamide analog may favor hydrophobic interactions .

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance solubility and reaction rates .
  • Catalysts : Bases like K₂CO₃ or Et₃N improve sulfonamide coupling efficiency .
  • Purity Monitoring : Use TLC or HPLC to track intermediates, ensuring >95% purity before proceeding .

Q. Table 1: Representative Reaction Conditions and Yields

StepTemperature (°C)SolventCatalystYield (%)
Quinazolinone Methylation70DMFNaH78
Sulfonamide Coupling80DCMK₂CO₃65
Microwave Cyclization120 (microwave)EthanolNone85

Which analytical techniques are critical for confirming the structural integrity and purity of this compound, and what methodological considerations are necessary during analysis?

Basic Research Question
Essential Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm backbone structure; 2D NMR (COSY, HSQC) resolves connectivity ambiguities (e.g., distinguishing quinazolinone substituents) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (±1 ppm accuracy) .
  • HPLC : Purity assessment using C18 columns (UV detection at 254 nm) .

Q. Methodological Considerations :

  • Sample Preparation : Use deuterated solvents (e.g., DMSO-d₆) for NMR to avoid signal interference .
  • Calibration Standards : Include internal standards (e.g., TMS for NMR) and certified reference materials for MS .

What in vitro and in vivo models are appropriate for initial biological activity screening, particularly for anticancer or antimicrobial applications?

Basic Research Question
In Vitro Models :

  • Anticancer : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations (dose range: 1–100 μM) .
  • Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Q. In Vivo Models :

  • Xenograft Mice : Tumor volume reduction studies (e.g., 10–50 mg/kg doses) with pharmacokinetic profiling (plasma half-life, bioavailability) .

Key Controls : Include vehicle controls and reference drugs (e.g., doxorubicin for anticancer assays) .

How can researchers resolve contradictions in reported biological activity data for this compound across different studies?

Advanced Research Question
Strategies :

  • Standardize Assay Conditions : Use identical cell lines, culture media, and incubation times to minimize variability .
  • Purity Verification : Re-test compounds with HPLC or LC-MS to rule out batch-to-batch impurities (>98% purity required) .
  • Dose-Response Curves : Generate full dose-response data (e.g., 0.1–100 μM) to confirm activity thresholds and Hill slopes .

Case Study : Discrepancies in IC₅₀ values (e.g., 5 μM vs. 20 μM) may arise from differences in cell passage numbers or serum concentrations in media. Repeating assays under standardized conditions resolves such issues .

What role does X-ray crystallography play in the structural elucidation and drug design of quinazolinone derivatives, and how can SHELX software be utilized in this process?

Advanced Research Question
Structural Elucidation :

  • Crystallization : Grow single crystals via vapor diffusion (e.g., using methanol/water mixtures) .
  • Data Collection : Use synchrotron radiation (λ = 0.9–1.0 Å) for high-resolution (<1.0 Å) diffraction data .

Q. SHELX Applications :

  • Refinement : SHELXL refines atomic coordinates and thermal parameters, addressing challenges like disorder or twinning .
  • Validation : Check CIF files with PLATON to ensure geometric accuracy (e.g., bond lengths ± 0.02 Å) .

Drug Design : Crystal structures guide SAR by revealing binding interactions (e.g., hydrogen bonds with kinase active sites) .

How should structure-activity relationship (SAR) studies be designed to systematically evaluate the impact of substituent variations on biological activity?

Advanced Research Question
Experimental Design :

  • Analog Synthesis : Modify substituents (e.g., -F, -CH₃, -OCH₃) on the phenyl or quinazolinone moieties .
  • Bioassay Panels : Test analogs against multiple targets (e.g., kinases, topoisomerases) to identify selectivity profiles .

Q. Statistical Analysis :

  • QSAR Modeling : Use MLR (multiple linear regression) to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity .

Q. Table 2: SAR Trends for Quinazolinone Derivatives

Substituent PositionGroupIC₅₀ (μM)Selectivity Index
C-2 (Quinazolinone)-CH₃2.115.2
C-4 (Phenyl)-F1.822.4
C-6 (Phenyl)-OCH₃5.38.7

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